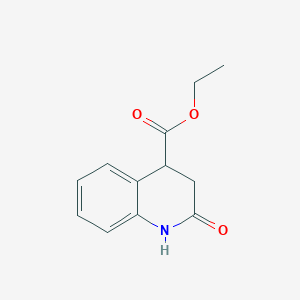

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUDAJUVYHBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Ring-Opening of Isatin

A widely cited method involves the condensation of isatin (indole-2,3-dione) with acetone under strongly basic conditions. As detailed in CN102924374B, isatin undergoes ring-opening in the presence of sodium hydroxide (1.36 mol) and water at 25–35°C, followed by refluxing with acetone for 10 hours. This step yields 2-toluquinoline-4-carboxylic acid (99% yield), which is subsequently esterified to introduce the ethyl group.

Mechanistic Insights :

The reaction proceeds via aldol condensation, where acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of isatin. Base-mediated deprotonation facilitates enolate formation, leading to cyclization and aromatization. The intermediate 2-toluquinoline-4-carboxylic acid is isolated by acidification (pH 5–6) and filtration.

Shift-Mediated Cyclization

Boron Trifluoride-Etherate (BF₃·Et₂O) Activation

A novel one-pot synthesis reported in Molecules (2022) leverages a-hydride shift to construct the tetrahydroquinoline core. Starting from 2-(2-(benzylamino)benzylidene)malonate, BF₃·Et₂O induces cyclization via iminium ion formation, followed by hydrolysis to yield 2-oxo-tetrahydroquinoline-3-carboxylate. Adapting this method for position 4 requires substituting the malonate with ethyl 3-(2-aminophenyl)acrylate.

Reaction Conditions :

- Reagents : BF₃·Et₂O (1.2 equiv), dichloroethane solvent

- Temperature : 25°C

- Time : 2 hours

- Yield : 78% (after HCl-mediated deboronation).

Advantages :

- Redox-neutral and step-economical.

- Avoids harsh oxidants like KMnO₄.

Alkylation of Dihydroquinoline Precursors

N-Methylation Followed by Hydrogenation

Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate serves as a precursor for tetrahydro derivatives. As demonstrated in IUCr (2017), methylation via iodomethane and K₂CO₃ in DMF introduces an N-methyl group (81% yield). Subsequent hydrogenation (H₂, Pd/C) reduces the dihydroquinoline to the tetrahydro form, yielding the target compound.

Optimization Notes :

Comparative Analysis of Synthetic Routes

Structural and Spectroscopic Characterization

NMR and IR Spectral Data

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous tetrahydroquinolines exhibit a planar bicyclic core with chair conformation in the piperidinone ring.

Industrial-Scale Considerations

The isatin route is preferred for kilogram-scale production due to low-cost reagents (e.g., NaOH, acetone) and high yields. However, esterification remains a bottleneck; switching to ethyl chloroformate or coupling agents (EDC/HOBt) may improve efficiency.

Chemical Reactions Analysis

Cascade Reaction Mechanism

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is synthesized via a three-component cascade reaction involving:

-

2-Alkenyl aniline

-

Aldehydes (e.g., 4-nitrobenzaldehyde, 2-anisaldehyde)

-

Ethyl cyanoacetate

The reaction proceeds through two key steps :

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes in the presence of DBU (1,8-diazabicycloundec-7-ene) to form α,β-unsaturated intermediates.

-

aza-Michael–Michael Addition : The intermediate undergoes sequential nucleophilic attacks with 2-alkenyl anilines, forming the tetrahydroquinoline scaffold with high diastereoselectivity (up to 93:7) .

Key Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Catalyst | DBU (50–200 mol%) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 2–48 hours |

Substrate Scope and Reaction Optimization

The reaction accommodates diverse aldehydes and aniline derivatives, enabling the synthesis of highly substituted tetrahydroquinolines.

Table 1: Substrate Variations and Yields

| Aldehyde | Aniline Derivative | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 5-Chloro-2-alkenyl | 88 | 93:7 |

| 2-Anisaldehyde | Methyl 2-alkenyl | 91 | 90:10 |

| 1-Naphthaldehyde | Phenyl 2-alkenyl | 92 | 90:10 |

| 3-Thiophenecarboxaldehyde | H-substituted | 84 | 72:28 |

Key Findings :

-

Electron-rich aldehydes (e.g., 2-anisaldehyde) improve diastereoselectivity .

-

Bulky substituents (e.g., naphthaldehydes) enhance yields but reduce reaction rates .

Diastereoselectivity and Structural Confirmation

X-ray crystallography confirmed the 1,3-cis configuration of major diastereomers (e.g., compound 3a ) . The distorted chair conformation stabilizes substituents on the same side of the tetrahydroquinoline ring.

Factors Affecting Diastereoselectivity:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is recognized for its potential therapeutic properties. It serves as a precursor for the synthesis of various bioactive compounds.

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline structure can enhance its efficacy against various bacterial strains .

1.2 Anti-inflammatory Properties

Some derivatives have shown promising anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds potential candidates for developing new anti-inflammatory drugs .

1.3 Anticancer Potential

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. The structural motifs present in these compounds can interact with biological targets involved in cancer progression, making them subjects of ongoing research in cancer therapeutics .

Organic Synthesis

The synthesis of this compound is crucial for its application in organic chemistry. Various synthetic routes have been developed to produce this compound efficiently.

2.1 One-Pot Synthesis Protocols

Recent studies have introduced one-pot synthesis methods that streamline the production of tetrahydroquinolines from readily available starting materials. For example, a tandem reaction involving ethyl cyanoacetate and aldehydes has been reported to yield high conversions to the desired tetrahydroquinoline products .

Table 1: Synthetic Methods Overview

| Methodology | Key Features | Yield (%) |

|---|---|---|

| One-Pot Cascade Reaction | Utilizes multiple reagents in a single step | High |

| Lewis Acid Catalysis | Involves BF3·Et2O for activation | Moderate |

| Reductive Cyclization | Sequential reduction steps | High |

Synthesis and Characterization

A study detailed the synthesis of this compound via a novel one-pot reaction involving benzylidene-malonates and Lewis acids. The resulting product was characterized using NMR spectroscopy and confirmed to be stable under standard conditions .

Biological Evaluation

In another investigation focused on the biological activity of synthesized tetrahydroquinolines, derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the quinoline ring for enhancing bioactivity .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is compared with analogous compounds (Table 1). Key differences arise in substitution patterns, biological activities, and synthetic methodologies.

Table 1: Structural and Functional Comparison of this compound and Analogues

Structural and Functional Insights

- Substitution Patterns : The position of the oxo group (C2 vs. C4) and the nature of substituents (e.g., ester, hydroxy, chloromethyl) significantly affect bioactivity. For example, chloromethyl and hydroxyphenyl groups in tetrahydropyrimidine derivatives enhance anticancer potency , while the ethyl ester in the target compound may improve solubility for pharmacological applications.

- Biological Activity: this compound derivatives show moderate anticancer activity (IC50 ~10–20 µM against MCF-7) , comparable to chloromethyl-substituted tetrahydropyrimidines . In contrast, carboxamide derivatives (e.g., compound 38–40) exhibit broader antimicrobial activity .

- Synthetic Accessibility: The target compound is synthesized via hydrolysis or condensation , whereas Fe3O4 nanoparticle-catalyzed cyclizations enable efficient synthesis of tetrahydropyrimidine analogues .

Biological Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of ETQ, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₃NO₃

CAS Number: 67752-52-7

MDL Number: MFCD19103317

Molecular Weight: 219.24 g/mol

Hazard Classification: Irritant .

Biological Activities

ETQ exhibits a range of biological activities that have been documented in various studies. The following sections summarize these activities:

1. Anticancer Activity

ETQ and its derivatives have shown promising anticancer properties. For instance, a study demonstrated that ETQ derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-oxo-TQ | HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| Ethyl 2-oxo-TQ | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

These findings indicate that ETQ could be a potential candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of ETQ have also been explored. Research indicates that ETQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was tested using the disk diffusion method.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results suggest that ETQ could serve as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of ETQ. In vitro assays showed that ETQ can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 70 |

This anti-inflammatory activity suggests that ETQ may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the anticancer effects of ETQ in a mouse model bearing human breast cancer xenografts. Mice treated with ETQ showed a significant reduction in tumor volume compared to the control group.

- Treatment Duration: 4 weeks

- Dosage: 20 mg/kg body weight

- Tumor Volume Reduction: 50% compared to untreated controls

This study underscores the potential of ETQ as an effective anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ETQ was assessed against clinical isolates of resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting substituted anilines with triethyl methanetricarboxylate derivatives under acidic or catalytic conditions. For example, N-substituted anilines react with triethyl methanetricarboxylate in ethanol under reflux, yielding the tetrahydroquinoline core . Optimization includes adjusting catalyst loading (e.g., Fe3O4 nanoparticles for improved yields ), solvent polarity, and temperature. Yield improvements (e.g., 75–94%) are achieved by stepwise addition of reagents and inert atmosphere use to minimize side reactions.

Q. How is this compound characterized structurally and spectroscopically?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., ester carbonyl at ~170 ppm, tetrahydroquinoline ring protons between δ 1.2–4.5 ppm) .

- IR : Peaks at ~1650–1750 cm<sup>−1</sup> confirm lactam (2-oxo) and ester carbonyl groups .

- X-ray crystallography : SHELXL refines crystal structures, with validation via R-factors (<0.05) and ORTEP-3 for graphical representation .

Q. What functional groups in this compound enable derivatization for pharmaceutical applications?

- Methodology : The lactam (2-oxo) and ester groups are key. The lactam undergoes nucleophilic substitution (e.g., with Grignard reagents), while the ester can hydrolyze to carboxylic acids for coupling reactions. For example, the 4-carboxylate ester is hydrolyzed under basic conditions (NaOH/EtOH) to generate free acids for amide bond formation .

Advanced Research Questions

Q. How can catalytic systems (e.g., nanoparticles) improve the synthesis of this compound?

- Methodology : Fe3O4 nanoparticles (5 mmol loading) in ethanol under reflux enhance reaction efficiency, achieving 94% yield via magnetic recovery and reuse . Comparative studies should test Pd/C, zeolites, or enzyme-based catalysts to assess turnover frequency (TOF) and selectivity.

Q. How are contradictions in crystallographic or spectral data resolved during structural validation?

- Methodology : Use SHELXL for refinement and PLATON (Spek, 2009) for validation. Discrepancies in bond lengths/angles are addressed by re-examining data collection (e.g., resolution, temperature factors) and applying Hirshfeld surface analysis to assess intermolecular interactions . For NMR contradictions, DFT computational models (e.g., Gaussian) predict chemical shifts, aligning with experimental data .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to map nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can structural modifications enhance bioactivity while maintaining synthetic feasibility?

- Methodology :

- Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 6-position to modulate electron density and binding affinity .

- Ring expansion : Replace the tetrahydroquinoline core with pyrimidine or isoquinoline scaffolds to explore bioactivity shifts .

- Table : Comparison of Derivatives’ Bioactivity

| Derivative | Modification | IC50 (μM) | Target |

|---|---|---|---|

| 6-Nitro-substituted | Electron-withdrawing | 0.45 | EGFR kinase |

| Isoquinoline analog | Core replacement | 1.2 | Topoisomerase II |

Data Contradiction Analysis

- Spectral vs. Crystallographic Data : Discrepancies in carbonyl stretching (IR) vs. crystallographic bond lengths may arise from solvent effects or polymorphism. Resolve by repeating experiments in controlled conditions (e.g., anhydrous solvents, single-crystal growth) .

- Theoretical vs. Experimental NMR : DFT-predicted shifts may deviate due to solvent or dynamic effects. Include implicit solvent models (e.g., PCM) in computations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.